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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B8055835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity of

GSK189254A, a potent and selective histamine H3 receptor antagonist. The information is

curated for researchers, scientists, and professionals involved in drug development and

medicinal chemistry.

Core Compound Information
GSK189254A, chemically known as 6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-

yl)oxy)-N-methyl-3-pyridinecarboxamide, is a small molecule inhibitor investigated for its

potential therapeutic effects in cognitive and neurological disorders.[1] Its activity as a

histamine H3 receptor antagonist allows it to modulate the release of various neurotransmitters

in the brain.[1][2]

Property Value

Chemical Formula C21H25N3O2

Molecular Weight 351.45 g/mol

CAS Number 720690-73-3

Appearance White to off-white solid
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Synthesis of GSK189254A
While a detailed, step-by-step synthesis protocol from a primary chemical synthesis publication

is not publicly available in the searched literature, the synthesis of a radiolabeled version,

[11C]GSK189254, has been described and provides insight into the final step of the synthesis.

The synthesis of the core molecule, referred to as the precursor GSK185071B, is the

penultimate step before the final methylation.

Final Synthesis Step: N-methylation

The final step in the synthesis of [11C]GSK189254 involves the N-methylation of the precursor

6-((3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-H-3-pyridinecarboxamide

(GSK185071B) using [11C]methyl iodide. This reaction is carried out in dimethyl sulfoxide

(DMSO) in the presence of a base, such as sodium hydroxide.[3] It is highly probable that a

similar N-methylation step using a non-radiolabeled methylating agent (e.g., methyl iodide) is

employed for the synthesis of GSK189254A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b8055835?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c0/c0gc00150c/c0gc00150c.pdf
https://www.benchchem.com/product/b8055835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials Reaction Conditions
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Final N-methylation step in the synthesis of GSK189254A.

Purity and Analytical Methods
Commercially available GSK189254A is typically offered at a high purity, often exceeding 99%.

[4] The determination and validation of this purity are crucial for its use in research and drug

development. While specific analytical protocols for GSK189254A are not detailed in the

available search results, standard methods for purity assessment of small molecules include

High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)

spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)
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HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds. A

typical HPLC method for a molecule like GSK189254A would involve a reversed-phase column

(e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid

modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

Hypothetical HPLC Purity Analysis Workflow:

Sample Preparation
(Dissolve in Mobile Phase)

Injection onto
HPLC Column

Chromatographic Separation
(Reversed-Phase C18) UV Detection Data Analysis

(Peak Integration, % Purity)

Click to download full resolution via product page

A typical workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is essential for the structural confirmation and purity

assessment of organic molecules. The ¹H NMR spectrum would provide information on the

number and types of protons and their neighboring environments, while the ¹³C NMR spectrum

would identify all unique carbon atoms in the molecule. The absence of significant impurity

peaks in these spectra would confirm high purity.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide

information about its structure through fragmentation patterns. A high-resolution mass spectrum

would confirm the elemental composition of GSK189254A.
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Analytical Technique Purpose
Expected Outcome for
High Purity GSK189254A

HPLC
Quantify purity and detect

impurities

A single major peak

corresponding to

GSK189254A, with minimal or

no other peaks. Purity

calculated to be ≥99%.

¹H NMR

Structural confirmation and

detection of proton-containing

impurities

A spectrum consistent with the

structure of GSK189254A, with

sharp signals and correct

integration values. Absence of

significant unassigned signals.

¹³C NMR

Structural confirmation and

detection of carbon-containing

impurities

A spectrum showing the

expected number of carbon

signals for GSK189254A.

Absence of significant

unassigned signals.

Mass Spectrometry
Confirm molecular weight and

elemental composition

A molecular ion peak

corresponding to the exact

mass of GSK189254A.

Signaling Pathway of GSK189254A
GSK189254A acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G

protein-coupled receptor (GPCR). The H3 receptor is constitutively active and its antagonism

by GSK189254A leads to the modulation of several downstream signaling pathways.

Gαi/o Pathway: As a presynaptic autoreceptor, the H3 receptor couples to the Gαi/o subunit

of the G protein complex. Activation of this pathway normally inhibits adenylyl cyclase,

leading to decreased cyclic AMP (cAMP) levels. By antagonizing the H3 receptor,

GSK189254A can disinhibit adenylyl cyclase, leading to an increase in cAMP levels.

MAPK and PI3K/AKT/GSK-3β Pathways: The H3 receptor has also been shown to modulate

the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase
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(PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3β (GSK-3β) signaling cascades.

GSK189254A's interaction with the H3 receptor can therefore influence these pathways,

which are critical for cell survival, proliferation, and synaptic plasticity.
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Signaling pathways modulated by GSK189254A through H3 receptor antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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